2-(4-Bromophenyl)-2-oxoethyl 4-nitrobenzoate
Description
Properties
Molecular Formula |
C15H10BrNO5 |
|---|---|
Molecular Weight |
364.15 g/mol |
IUPAC Name |
[2-(4-bromophenyl)-2-oxoethyl] 4-nitrobenzoate |
InChI |
InChI=1S/C15H10BrNO5/c16-12-5-1-10(2-6-12)14(18)9-22-15(19)11-3-7-13(8-4-11)17(20)21/h1-8H,9H2 |
InChI Key |
FVZVFLHICHCIGY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OCC(=O)C2=CC=C(C=C2)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
One-Pot N-Heterocyclic Carbene (NHC)-Catalyzed Synthesis
A regioselective one-step synthesis method, patented by US9834570B2, utilizes NHC catalysts to achieve α-acyloxy carbonyl compounds with yields exceeding 85%. For 2-(4-bromophenyl)-2-oxoethyl 4-nitrobenzoate, the protocol involves:
Reagents :
-
4-Bromophenacyl bromide (1.0 equiv)
-
4-Nitrobenzoic acid (1.2 equiv)
-
NHC catalyst (5 mol%)
-
Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
Procedure :
-
Combine reagents under nitrogen atmosphere.
-
Stir at 25°C for 12–24 hours.
-
Quench with aqueous NaHCO₃ and extract with DCM.
Optimization :
-
Catalyst loading <5 mol% reduces yield to 60–70%.
-
Polar aprotic solvents (DMF, DMSO) induce side reactions, whereas DCM maximizes regioselectivity.
Characterization :
Multi-Step Esterification via Phenacyl Bromide Intermediate
Vulcanchem’s method (VC14647599) employs a two-step approach:
Step 1: Synthesis of 4-Bromophenacyl Bromide
Reagents :
-
4-Bromophenylacetic acid (1.0 equiv)
-
Thionyl bromide (2.5 equiv)
Procedure :
Step 2: Esterification with 4-Nitrobenzoic Acid
Reagents :
-
4-Bromophenacyl bromide (1.0 equiv)
-
4-Nitrobenzoic acid (1.1 equiv)
-
K₂CO₃ (2.0 equiv)
-
Solvent: DMF
Procedure :
-
Stir reagents at 25°C for 48 hours.
-
Acidify with HCl (1M) and extract with ethyl acetate.
Solvent-Dependent Crystallization for Enhanced Purity
Degruyter’s study highlights the role of solvent polarity in crystallizing 2-(4-bromophenyl)-2-oxoethyl benzoates:
| Solvent | Yield (%) | Purity (%) | Crystal Morphology |
|---|---|---|---|
| Ethanol | 75 | 95 | Needles |
| Acetonitrile | 82 | 98 | Prisms |
| DCM/Hexane | 68 | 90 | Plates |
Crystals from acetonitrile exhibit superior X-ray diffraction quality, confirming the molecular conformation with torsion angles of 70–91° between aromatic rings.
Mechanistic Insights
Role of Base in Esterification
Potassium carbonate deprotonates 4-nitrobenzoic acid, generating a nucleophilic carboxylate that attacks the electrophilic carbon of 4-bromophenacyl bromide. Polar aprotic solvents (DMF) stabilize the transition state, accelerating the SN2 mechanism.
NHC Catalysis Pathways
NHCs facilitate umpolung reactivity, enabling the formation of the α-acyloxy carbonyl group via Breslow intermediate formation. Density functional theory (DFT) calculations indicate a ΔG‡ of 12.3 kcal/mol for the rate-determining step.
Analytical Validation
Spectroscopic Characterization
Chromatographic Purity Assessment
| Method | Column | Mobile Phase | Retention Time (min) |
|---|---|---|---|
| HPLC | C18 | Acetonitrile/H₂O (70:30) | 6.78 |
| GC-MS | HP-5MS | He carrier gas | 12.45 |
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-2-oxoethyl 4-nitrobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation to form different products depending on the reagents used.
Common Reagents and Conditions
Substitution: Common reagents include sodium iodide in acetone for halogen exchange.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using iron and hydrochloric acid.
Oxidation: Potassium permanganate or chromium trioxide can be used for oxidation reactions.
Major Products
Substitution: Products depend on the nucleophile used, such as 2-(4-iodophenyl)-2-oxoethyl 4-nitrobenzoate.
Reduction: The major product is 2-(4-bromophenyl)-2-oxoethyl 4-aminobenzoate.
Oxidation: Products can include carboxylic acids or other oxidized derivatives.
Scientific Research Applications
Chemistry
In the field of organic chemistry, 2-(4-Bromophenyl)-2-oxoethyl 4-nitrobenzoate serves as a versatile building block. Its functional groups enable it to participate in various chemical reactions:
- Substitution Reactions: The bromine atom can be replaced by nucleophiles.
- Reduction Reactions: The nitro group can be reduced to an amino group.
- Oxidation Reactions: The compound can undergo oxidation to yield different products.
This versatility makes it valuable in synthetic organic chemistry and materials science.
Biology
Research has indicated that this compound may exhibit significant biological activities:
- Antimicrobial Activity: Studies have shown that derivatives of this compound can inhibit the growth of various pathogenic microorganisms. For instance, a related compound demonstrated minimum inhibitory concentration (MIC) values indicating effective antimicrobial properties against Salmonella typhimurium and Streptococcus mutans.
| Compound | Gram-Negative (MIC µg/mL) | Gram-Positive (MIC µg/mL) | Yeast (MIC µg/mL) |
|---|---|---|---|
| 4e | 125 | 250 | 125 |
- Antioxidant Activity: Preliminary studies suggest that this compound exhibits mild antioxidant properties. In DPPH radical scavenging tests, it showed comparable efficacy to standard antioxidants like butylated hydroxytoluene (BHT), with a DPPH scavenging activity of approximately 32.62% at a concentration of 2 mg/mL .
Medicine
The potential medicinal applications of 2-(4-Bromophenyl)-2-oxoethyl 4-nitrobenzoate are under investigation. Its structural features suggest possible uses in drug development, particularly as a pharmacophore in medicinal chemistry. Research is ongoing to explore its interactions with biological macromolecules, which may lead to the development of new therapeutic agents targeting various diseases.
Industrial Applications
In industrial settings, this compound is utilized for the production of specialty chemicals and materials. Its unique structure allows it to serve as an intermediate in the synthesis of other valuable compounds, contributing to advancements in chemical manufacturing processes.
Case Studies
1. Antimicrobial Effectiveness:
A study evaluated the antimicrobial effectiveness of various benzoate esters, finding that structural modifications significantly enhanced their properties against resistant strains. This underscores the potential for optimizing compounds like 2-(4-Bromophenyl)-2-oxoethyl 4-nitrobenzoate for improved efficacy.
2. Antioxidant Potential:
Research focusing on similar compounds highlighted that those with electron-withdrawing groups like nitro exhibited enhanced scavenging activities compared to their unsubstituted counterparts. This reinforces the hypothesis that 2-(4-Bromophenyl)-2-oxoethyl 4-nitrobenzoate may possess notable antioxidant properties .
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-2-oxoethyl 4-nitrobenzoate involves its interaction with molecular targets through its functional groups. The bromine atom can participate in halogen bonding, while the nitro group can engage in electron-withdrawing interactions. These interactions can influence the compound’s reactivity and binding affinity to various targets.
Comparison with Similar Compounds
Table 1: Crystallographic Parameters of Selected Analogs
Key Observations :
- Dihedral Angles: The 4-methoxy analog exhibits a near-perpendicular arrangement (84.07°) between the two aromatic rings, likely due to steric and electronic effects of the methoxy group .
- Hydrogen Bonding : Methoxy and nitro substituents enhance hydrogen-bonding networks. For example, the 4-methoxy derivative forms C–H⋯O chains along the a-axis, stabilizing the crystal lattice . In contrast, halogenated analogs (Br, Cl) rely on weaker C–H⋯X (X = halogen) and C–H⋯π interactions .
Key Observations :
- Yield: All analogs are synthesized via nucleophilic substitution between 2-bromo-1-(4-bromophenyl)ethanone and substituted benzoic acids in dimethylformamide (DMF) with high yields (90–97%) .
- Melting Points: Electron-withdrawing substituents (Br, Cl) correlate with lower melting points (400–408 K) compared to electron-donating groups (CH₃: 425–426 K) . The nitro analog (4-NO₂) is expected to exhibit even lower thermal stability due to increased polarity.
Electronic and Reactivity Profiles
Table 3: Substituent Effects on Reactivity
Key Observations :
- Electron-Withdrawing Groups (EWG): The nitro group (NO₂) in 4-nitrobenzoate significantly polarizes the ester carbonyl, enhancing susceptibility to nucleophilic attack or photolytic cleavage . This contrasts with methoxy (OCH₃) or amino (NH₂) groups, which stabilize the ester via resonance or inductive effects.
- Biological Activity : Methoxy-substituted analogs demonstrate tyrosinase inhibitory activity (IC₅₀ ~14.9 µM) , while nitro derivatives may exhibit altered bioactivity due to redox properties.
Biological Activity
2-(4-Bromophenyl)-2-oxoethyl 4-nitrobenzoate is an organic compound notable for its complex structure and potential biological activities. The presence of bromine and nitro groups enhances its chemical reactivity, making it a candidate for various therapeutic applications. This article reviews the biological activity of this compound, focusing on its antimicrobial, antioxidant, and cytotoxic properties.
Chemical Structure and Properties
The molecular formula of 2-(4-Bromophenyl)-2-oxoethyl 4-nitrobenzoate is C16H14BrN1O4, with a molecular weight of approximately 388.19 g/mol. Its structure incorporates both ester and ketone functional groups, which are significant for its biological activity.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of compounds structurally related to 2-(4-Bromophenyl)-2-oxoethyl 4-nitrobenzoate. For instance, a related compound demonstrated varying degrees of inhibition against several pathogenic microorganisms:
| Compound | Gram-Negative (MIC µg/mL) | Gram-Positive (MIC µg/mL) | Yeast (MIC µg/mL) |
|---|---|---|---|
| 4a | 1000 | 1000 | 1000 |
| 4b | - | - | - |
| 4c | 500 | 500 | 500 |
| 4d | 250 | 250 | 250 |
| 4e | 125 | 250 | 125 |
The minimum inhibitory concentration (MIC) values indicate that compound 4e exhibits significant antimicrobial activity, particularly against Salmonella typhimurium and Streptococcus mutans .
Antioxidant Activity
Antioxidant assays have shown that derivatives of this compound can scavenge free radicals effectively. For example, compound 4e demonstrated a DPPH scavenging activity of 32.62% , indicating its potential as an antioxidant agent. The ferric reducing activity was measured at 31.01% , while metal chelating activity was recorded at 27.11% at a concentration of 2 mg/mL .
Cytotoxicity
Research into the cytotoxic effects of related compounds suggests that they may exhibit selective toxicity against cancer cell lines. Preliminary studies indicate that the brominated and nitro-substituted derivatives could interfere with cellular processes, leading to apoptosis in certain cancer cells. However, specific data for 2-(4-Bromophenyl)-2-oxoethyl 4-nitrobenzoate remains limited and warrants further investigation.
Case Studies
- Antimicrobial Effectiveness : A study evaluated the effectiveness of various benzoate esters against multiple pathogens, finding that substitutions at the para position significantly enhanced antimicrobial properties. This suggests that structural modifications in compounds like 2-(4-Bromophenyl)-2-oxoethyl 4-nitrobenzoate could lead to improved efficacy against resistant strains .
- Antioxidant Potential : In another study focusing on the antioxidant capabilities of similar compounds, it was noted that those with electron-withdrawing groups like nitro showed enhanced scavenging activities compared to their unsubstituted counterparts . This reinforces the hypothesis that 2-(4-Bromophenyl)-2-oxoethyl 4-nitrobenzoate may possess notable antioxidant properties.
Q & A
Q. What are the key synthetic steps and optimal reaction conditions for preparing 2-(4-Bromophenyl)-2-oxoethyl 4-nitrobenzoate?
The synthesis typically involves coupling 4-nitrobenzoic acid derivatives with 2-bromo-1-(4-bromophenyl)ethanone. A common method includes:
- Reacting 4-nitrobenzoic acid with potassium carbonate in dimethylformamide (DMF) to deprotonate the acid.
- Adding 2-bromo-1-(4-bromophenyl)ethanone to the mixture under stirring at room temperature for 2–4 hours .
- Recrystallizing the product from ethanol to improve purity (yield ~86%) . Optimization factors include solvent polarity (DMF enhances nucleophilic substitution), temperature control (room temperature minimizes side reactions), and stoichiometric ratios (1:1 molar ratio of reactants).
Q. What crystallographic parameters define the structural characterization of this compound?
Single-crystal X-ray diffraction reveals:
- Crystal system : Monoclinic (space group P2₁/c) .
- Unit cell dimensions : a = 6.2917 Å, b = 7.7893 Å, c = 26.7497 Å, β = 98.234° .
- Intermolecular interactions : C–H···O hydrogen bonds and π-π stacking stabilize the lattice . Refinement is performed using SHELXL, with displacement parameters and geometric constraints applied to H atoms .
Q. Which spectroscopic techniques are critical for validating purity and structure?
- FT-IR : Confirms ester carbonyl (~1740 cm⁻¹) and nitro group (~1520 cm⁻¹) vibrations .
- NMR : ¹H NMR shows signals for aromatic protons (δ 7.5–8.3 ppm), the oxoethyl group (δ 4.8–5.2 ppm), and the nitrobenzoyl moiety .
- XRD : Validates crystallinity and unit cell parameters .
Advanced Research Questions
Q. How do intermolecular interactions influence the crystal packing and stability of this compound?
The crystal lattice is stabilized by:
- C–H···O hydrogen bonds between the oxoethyl group and nitrobenzoate oxygen, forming chains along the a-axis .
- π-π stacking between aromatic rings (distance ~3.5 Å), contributing to thermal stability .
- Weak C–H···Br interactions that further reinforce the 3D network . Computational modeling (e.g., Hirshfeld surface analysis) can quantify these interactions and predict melting points or solubility .
Q. How can researchers resolve contradictions between experimental and computational structural data?
Discrepancies (e.g., bond lengths or angles) may arise from:
- Thermal motion artifacts in X-ray Refine using anisotropic displacement parameters in SHELXL .
- DFT vs. experimental geometry : Compare optimized DFT structures (B3LYP/6-311+G(d,p)) with X-ray data to assess conformational flexibility .
- Dynamic effects : Use temperature-dependent crystallography or solid-state NMR to probe molecular motion .
Q. What strategies are effective for evaluating the compound’s potential as an enzyme inhibitor or bioactive agent?
- Enzyme assays : Test inhibition of tyrosinase or kinases via spectrophotometric methods (e.g., monitoring dopachrome formation at 475 nm) .
- Cell-based studies : Assess cytotoxicity (MTT assay) and anti-inflammatory activity (IL-6/TNF-α ELISA) using macrophage models .
- Structure-activity relationships (SAR) : Modify the nitro or bromophenyl groups to correlate electronic effects (e.g., Hammett constants) with bioactivity .
Q. How do electron-withdrawing groups (e.g., nitro, bromo) impact the compound’s reactivity in nucleophilic substitutions?
- The nitro group (-NO₂) deactivates the benzoate ring, directing electrophilic attacks to the meta position .
- The bromophenyl group enhances electrophilicity at the oxoethyl carbon, facilitating nucleophilic acyl substitution (e.g., with amines or thiols) .
- Kinetic studies (e.g., monitoring reaction rates via HPLC) can quantify substituent effects .
Methodological Considerations
- Synthesis optimization : Use design of experiments (DoE) to statistically evaluate solvent, temperature, and catalyst effects .
- Crystallography : Employ twin refinement in SHELXL for handling twinned crystals, common in monoclinic systems .
- Bioactivity validation : Include positive controls (e.g., kojic acid for tyrosinase inhibition) and validate via dose-response curves .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
